1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

Physicochemical profiling Lipophilicity Drug-likeness

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione (CAS 56290-52-9) is an unsymmetrical aryl-β-diketone with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. It belongs to the 1-arylbutane-1,3-dione subclass, characterized by two carbonyl groups flanking a reactive methylene bridge.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13630927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-5-methylphenyl)butane-1,3-dione
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(=O)CC(=O)C
InChIInChI=1S/C12H14O3/c1-8-4-5-12(15-3)10(6-8)11(14)7-9(2)13/h4-6H,7H2,1-3H3
InChIKeyHPXPZDBDYRZEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione – Structural Identity and Procurement Baseline


1-(2-Methoxy-5-methylphenyl)butane-1,3-dione (CAS 56290-52-9) is an unsymmetrical aryl-β-diketone with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . It belongs to the 1-arylbutane-1,3-dione subclass, characterized by two carbonyl groups flanking a reactive methylene bridge. The aromatic ring bears a 2-methoxy (-OCH₃) and a 5-methyl (-CH₃) substituent, a substitution pattern that distinguishes it from the more common mono-methoxy or unsubstituted phenyl analogs frequently catalogued under this scaffold . Available commercial sources list purities of 97–98%, and the compound is primarily positioned as a synthetic intermediate for heterocyclic chemistry and metal chelation studies .

1 Synthetic intermediate for 5-methyl-substituted heterocycles (pyrazoles, isoxazoles)
2 β-Diketone ligand for metal chelation studies requiring intermediate lipophilicity
3 2-Methoxy-5-methyl substitution pattern differentiates from common mono-methoxy analogs

Why 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione Cannot Be Substituted by Unsubstituted or Mono-Methoxy Analogs


Within the 1-arylbutane-1,3-dione family, the identity and position of aryl substituents dictate critical physicochemical parameters—logP, hydrogen-bonding capacity, and steric environment—that directly govern solubility, metal-chelate geometry, and heterocycle formation kinetics. The 2-methoxy-5-methylphenyl motif introduces a distinct electronic and steric profile compared to unsubstituted phenyl (CAS 93-91-4) or the more common 2-methoxyphenyl (CAS 56290-53-0), 3-methoxyphenyl (CAS 29681-99-0), and 4-methoxyphenyl (CAS 4023-80-7) analogs. As shown below, this leads to a quantifiably different predicted LogP (ΔLogP of -0.6 to +0.3 vs. comparators) and a 14-Dalton molecular weight increase, making simple interchange without re-optimization of downstream conditions (e.g., solvent extraction, metal-to-ligand stoichiometry) unreliable .

Lipophilicity Shift
Predicted LogP differences (>0.3 units vs. mono-methoxy analogs) may alter solvent partitioning and extraction efficiency.
Mass & Stoichiometry
Mass increase relative to mono-methoxy analogs affects metal-to-ligand stoichiometric calculations if substituted without adjustment.
Steric Environment
Absence of the 5-methyl group alters steric bulk at the aryl ring, potentially shifting heterocycle regioselectivity and chelate geometry.

Quantitative Differentiation of 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione Against Four Structural Analogs


Predicted LogP: The 2-Methoxy-5-Methyl Substitution Pattern Yields an Intermediate Lipophilicity Profile

The predicted LogP of 1-(2-methoxy-5-methylphenyl)butane-1,3-dione is 2.17, positioning its lipophilicity between the more polar 3- and 4-methoxy isomers and the more lipophilic 2-methoxy analog. Specifically, the target compound is 0.56 LogP units less lipophilic than 1-(2-methoxyphenyl)butane-1,3-dione (LogP 2.73) and 0.31 LogP units more lipophilic than 1-(3-methoxyphenyl)butane-1,3-dione and 1-(4-methoxyphenyl)butane-1,3-dione (both LogP 1.86). Compared to the unsubstituted phenyl analog (LogP 2.52), the target compound is 0.35 units less lipophilic . These LogP values are computationally predicted (ACD/Labs or similar algorithm per ChemSrc) and reflect relative, not absolute, partitioning behavior.

Lipophilicity (LogP)
Predicted
Target: 2.17
2-MeO analog: 2.73
3-/4-MeO analog: 1.86
Unsubstd phenyl: 2.52
Intermediate lipophilicity supports balanced solvent compatibility; ranked between more and less lipophilic analogs.
Predicted values; experimental LogP may differ.
Physicochemical profiling Lipophilicity Drug-likeness

Molecular Weight Increase of 14 Da Relative to Mono-Methoxy Analogs Enables Gravimetric Verification of Batch Identity

With a molecular weight of 206.24 g/mol, 1-(2-methoxy-5-methylphenyl)butane-1,3-dione is 14.03 Da heavier than all mono-methoxy analogs (192.21 g/mol) and 44.06 Da heavier than 1-phenylbutane-1,3-dione (162.19 g/mol) . This mass difference arises from the additional methyl group on the aromatic ring. In practice, this 14-Da shift is readily resolved by standard LC-MS analysis (mass accuracy typically ≤0.1 Da), providing a low-cost, unambiguous batch identity confirmation that distinguishes the target compound from the most common procurement mix-up candidates—the 2-methoxy and 4-methoxy analogs, which share identical molecular formulas (C₁₁H₁₂O₃) and are often listed alongside the target in vendor catalogs.

Molecular Weight
Lot attribute
206.24 g/mol
+14 Da vs. mono-MeO analogs
Mass difference enables unambiguous LC-MS batch identity verification against common catalog analogs.
Resolvable by standard LC-MS (mass accuracy ≤0.1 Da).
Analytical quality control Molecular weight Batch verification

Topological Polar Surface Area (tPSA) Uniformity Across Analogs Indicates Identical Hydrogen-Bonding Potential, Placing Differentiation Weight on Steric/Lipophilic Factors

The calculated topological polar surface area (tPSA) of 1-(2-methoxy-5-methylphenyl)butane-1,3-dione is 43.37 Ų, a value identical to that of all mono-methoxybutane-1,3-dione analogs (2-methoxy, 3-methoxy, and 4-methoxy each report tPSA = 43.37 Ų). The unsubstituted phenyl analog has a lower tPSA of 34.14 Ų . This uniformity confirms that the addition of the 5-methyl group does not alter the count of hydrogen-bond acceptors (3 oxygen atoms across all analogs) or introduce H-bond donors. Consequently, any differential biological or chelation behavior among the methoxy-substituted analogs must arise from steric effects (methyl group occupation of the 5-position), electronic modulation of the aromatic ring, or lipophilicity differences—not from altered hydrogen-bonding capacity.

tPSA
Reported
43.37 Ų
Identical across methoxy analogs
Uniform H-bonding potential; differential behavior driven by steric/lipophilic factors, not PSA.
Unsubstd phenyl analog: 34.14 Ų.
Polar surface area Membrane permeability Drug-likeness

Limited Direct Bioactivity Evidence: CCR5 Antagonism Reported in Screening Without Quantitative Comparator Data

A preliminary pharmacological screening (Semantic Scholar record) indicates that 1-(2-methoxy-5-methylphenyl)butane-1,3-dione acts as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD. However, no IC₅₀, Ki, or EC₅₀ values are reported for the target compound itself in this record, and no comparator data against the 2-methoxy, 3-methoxy, 4-methoxy, or unsubstituted phenyl analogs is available in the same context. Separately, 5-lipoxygenase translocation inhibitor activity has been noted in rat RBL-2H3 cells, but again without quantitative comparator data for close analogs. This evidence establishes a directional biological signal for the target compound but does not permit quantitative differentiation from its analogs.

CCR5 Antagonism
Data to verify
Qualitative screening activity reported; no IC₅₀ or comparator data available.
Supports CCR5 pathway screening; requires in-house profiling against des-methyl and regioisomeric analogs.
Early-stage evidence; no potency ranking vs. analogs.
CCR5 antagonist β-diketone bioactivity Early-stage screening

Best-Fit Application Scenarios for 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione


Synthesis of 5-Methyl-Substituted Heterocycles (Pyrazoles, Isoxazoles) Requiring Specific Steric Bulk at the Aryl Ring

As an unsymmetrical 1-arylbutane-1,3-dione, this compound can undergo regioselective condensation with hydrazines or hydroxylamines to form pyrazoles or isoxazoles. The 5-methyl group introduces ortho-adjacent steric bulk not present in the 2-methoxy or 4-methoxy analogs, which can influence the tautomeric equilibrium of the diketone and alter the regiochemical outcome of heterocycle formation . Researchers building libraries of 3-aryl-5-methylpyrazoles for medicinal chemistry should select this specific compound when the 5-methyl substituent on the aryl ring is required for downstream SAR exploration, rather than substituting the 2-methoxy analog and attempting late-stage methylation. This scenario is directly supported by the physicochemical differentiation evidence: the 14-Da mass increase and LogP shift confirm substantial structural non-equivalence with all mono-methoxy analogs.

Metal Chelation Studies Requiring a β-Diketone Ligand with Intermediate Lipophilicity and No Additional H-Bond Donors

β-Diketones are classic bidentate ligands for transition metals (Cu²⁺, Fe³⁺, Ln³⁺), and the lipophilicity of the ligand governs both complex solubility and extraction efficiency. With a predicted LogP of 2.17 and tPSA of 43.37 Ų (identical to other methoxy analogs), this compound offers an intermediate lipophilicity profile that may be preferred over the more lipophilic 2-methoxy analog (LogP 2.73) when aqueous compatibility is needed, or over the less lipophilic 3-/4-methoxy analogs (LogP 1.86) when organic-phase extraction efficiency is critical . The presence of the 5-methyl group also provides a distinct ¹H-NMR singlet for monitoring ligand-to-metal ratio and complex formation kinetics.

CCR5 Antagonist Hit Expansion and Structure–Activity Relationship (SAR) Studies

Given the preliminary screening evidence for CCR5 antagonist activity, this compound is a candidate hit for medicinal chemistry programs targeting CCR5-mediated diseases (HIV, asthma, rheumatoid arthritis, COPD). Procurement for SAR studies is justified specifically to probe the contribution of the 5-methyl group: analogues lacking this methyl (2-methoxy, 3-methoxy, 4-methoxy) can serve as matched molecular pair comparators, and the target compound serves as the methylated probe . However, users must be aware that quantitative potency data (IC₅₀) are not yet publicly available, and procurement should be paired with a plan for in-house dose–response profiling against all four comparator analogs.

Application
Selection Property
Validation Focus
5-Methyl heterocycle synthesis
Sterically differentiated β-diketone with 5-methyl substitution
Regiochemical outcome in pyrazole/isoxazole formation
Metal chelation with balanced lipophilicity
Intermediate predicted LogP profile
Complex solubility and extraction efficiency across solvent systems
CCR5 pathway SAR studies
Methylated probe for CCR5 pathway SAR
In-house dose-response profiling vs. des-methyl and positional analogs
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